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Compound of Interest

Compound Name: Mdmeo

Cat. No.: B12740322 Get Quote

A Comparative Analysis of the Chemical Properties of MDMEO and MDA

This guide provides a detailed comparison of the chemical and pharmacological properties of

3,4-Methylenedioxy-N-methoxyamphetamine (MDMEO) and 3,4-Methylenedioxyamphetamine

(MDA). The information is intended for researchers, scientists, and drug development

professionals, with a focus on presenting objective, data-driven comparisons supported by

experimental evidence.

Physicochemical Properties
MDMEO and MDA are both substituted phenethylamine derivatives. While they share a core

3,4-methylenedioxyamphetamine structure, the key difference lies in the substitution on the

amine group. MDA is a primary amine, whereas MDMEO is an N-methoxy derivative. This

structural modification leads to differences in their physicochemical properties, as summarized

below.
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Property MDMEO
MDA (3,4-
Methylenedioxyamphetami
ne)

Chemical Formula C₁₁H₁₅NO₃[1][2][3] C₁₀H₁₃NO₂[4][5]

Molecular Weight 209.24 g/mol [1] 179.22 g/mol [5]

Appearance White crystals[2] Oil (as freebase)[4]

Melting Point Not available
187-188 °C (Hydrochloride

salt)[4]

Boiling Point Not available 157 °C at 22 mm Hg[5]

pKa Not available 9.67[5]

CAS Number 74698-48-9[3][6] 4764-17-4

Pharmacological Properties
The pharmacological profiles of MDA and MDMEO differ significantly, largely due to the limited

research available for MDMEO. MDA is a well-characterized psychoactive substance, while

MDMEO remains a lesser-known compound with minimal documented effects in humans.
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Property MDMEO MDA

Mechanism of Action

Largely uncharacterized. It is

the N-methoxy analogue of

MDA.[2]

Serotonin-Norepinephrine-

Dopamine Releasing Agent

(SNDRA) and 5-HT₂ₐ receptor

agonist.[7]

Reported Effects
Few to no effects reported at a

dosage of 180 mg.[2]

Entactogen, stimulant, and

psychedelic.[7]

Duration of Action Not well documented. 5 to 8 hours.[7]

Metabolism

Very little data exists.[2] A

computational (QSAR) study

predicted potential for

mutagenic and hepatotoxic

metabolites.[8]

Metabolized in the liver. It is

also an active metabolite of

MDMA.[9]

Toxicity
Very little data exists on its

toxicity.[2]

Can produce serotonergic

neurotoxic effects in rodents.

[7]

Signaling Pathways and Mechanism of Action
MDA's primary mechanism of action involves the release of key neurotransmitters—serotonin,

norepinephrine, and dopamine—from presynaptic neurons. It achieves this by interacting with

and reversing the direction of monoamine transporters (SERT, NET, DAT). Its psychedelic

effects are also attributed to its direct agonism of the serotonin 5-HT₂ₐ receptor.[7] The specific

signaling pathways for MDMEO have not been experimentally elucidated.
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Caption: Mechanism of MDA at a serotonergic synapse.

Experimental Protocols
Synthesis of MDA
MDA can be synthesized from various precursors. One common laboratory-scale method

involves the use of helional as a starting material with hydroxylamine as the nitrogen source.

[10]

Methodology:

Oxime Formation: Helional is reacted with hydroxylamine hydrochloride in the presence of a

base (e.g., sodium hydroxide) to form the corresponding oxime. The reaction is typically

carried out in an alcohol solvent.

Reduction: The resulting oxime is then reduced to the primary amine (MDA). Common

reducing agents for this step include lithium aluminum hydride (LiAlH₄) in an anhydrous ether

solvent (e.g., diethyl ether or THF).

Purification: The crude product is worked up using an acid-base extraction. The amine is

extracted into an acidic aqueous solution, washed with an organic solvent to remove non-
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basic impurities, and then liberated by making the aqueous layer basic. The freebase MDA is

then extracted into an organic solvent.

Salt Formation (Optional): For easier handling and storage, the MDA freebase can be

converted to its hydrochloride salt by bubbling dry hydrogen chloride gas through a solution

of the base in an appropriate solvent (e.g., isopropanol/ether).[4]

Analytical Characterization: Gas Chromatography-Mass
Spectrometry (GC-MS)
GC-MS is a standard method for the identification and quantification of MDA in samples.[4]

Methodology:

Sample Preparation: A weighed amount of the sample is dissolved in a suitable solvent, such

as methanol or chloroform, to a known concentration (e.g., 0.5 mg/mL).[4] An internal

standard (e.g., n-butylamphetamine) may be added for quantitative analysis.

GC Separation:

Instrument: Gas Chromatograph with a Flame Ionization Detector (FID) or Mass

Spectrometer (MS).[4]

Column: A non-polar or semi-polar capillary column, such as a 5% phenyl/95% methyl

silicone column (30 m x 0.25 mm x 0.25 µm film).[4]

Carrier Gas: Hydrogen or Helium.[4]

Temperature Program: An initial oven temperature (e.g., 100°C) is held for a short period,

then ramped up to a final temperature (e.g., 280°C) to elute the analyte.[4]

Injector: Split/splitless injector, typically set at a high temperature (e.g., 260°C).[4]

MS Detection:

Ionization: Electron Impact (EI) ionization is commonly used.
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Analysis: The mass spectrometer scans a range of mass-to-charge ratios to obtain the

mass spectrum of the eluting compound. The resulting fragmentation pattern is compared

to a reference library for positive identification.[11]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://pubmed.ncbi.nlm.nih.gov/8851250/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12740322?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

GC-MS Analysis

Detection & Identification

Weigh Sample

Dissolve in Solvent
(e.g., Methanol)

Add Internal Standard

Inject into GC

Separation on
Capillary Column

Elution

Electron Impact
Ionization (MS)

Mass Fragmentation

Spectrum Generation

Library Comparison &
Identification

Click to download full resolution via product page

Caption: General workflow for GC-MS analysis of MDA.
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Conclusion
MDA is a well-studied compound with established physicochemical properties and a known

pharmacological profile as a potent monoamine releaser and 5-HT₂ₐ agonist.[7] In stark

contrast, MDMEO is a poorly characterized analogue. While its structure is known, extensive

experimental data on its physical properties, pharmacology, metabolism, and toxicity are

lacking in the scientific literature.[2] The addition of the N-methoxy group likely alters its

polarity, metabolic stability, and interaction with receptors and transporters, but without

experimental data, these differences remain speculative. Future research is required to

elucidate the properties of MDMEO and understand how N-methoxy substitution modifies the

activity of the parent MDA molecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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